N-(2-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-23-14-6-4-3-5-13(14)19-15(22)11-25-17-21-20-16(24-17)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKWTQJUTQHFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a sulfanyl group , a pyridinyl moiety , and an oxadiazole ring , which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Certain structural analogs have been noted for their ability to modulate inflammatory responses.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is usually achieved through the reaction of hydrazine derivatives with carbonyl compounds.
- Introduction of the Sulfanyl Group : This can be accomplished via nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide moiety is introduced through acylation reactions.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.
- Interaction with DNA : Some derivatives have been reported to bind to DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
Research has highlighted several case studies demonstrating the efficacy of related compounds:
- Anticancer Studies : A derivative with a bromoacetyl substituent exhibited anticancer potency on eight human tumor cell lines with an IC50 range of 0.38–4.07 μM .
- ADMET Properties : In silico predictions for absorption, distribution, metabolism, excretion, and toxicity (ADMET) suggest favorable profiles for derivatives similar to this compound. For instance, intestinal absorption was predicted to be over 90% .
Comparative Analysis
To better understand the unique properties of this compound in relation to structurally similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Similar triazole and sulfanyl groups | Different substituents on phenyl rings |
| 2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Contains a different pyridine substituent | Variations in biological activity |
| 2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide | Fluorinated phenyl group | Potentially altered pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
